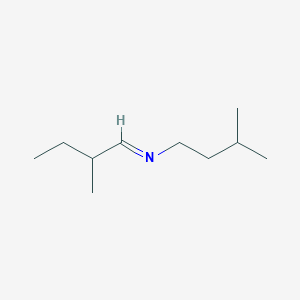
1-Butanamine, 3-methyl-N-(2-methylbutylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- is an organic compound with the molecular formula C10H21N and a molecular weight of 155.2804 . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. It is also known by other names such as 3-Methyl-N-(3-methylbutylidene)-1-butanamine and N-Isopentylidene isopentylamine .
Métodos De Preparación
The synthesis of 1-Butanamine, 3-methyl-N-(2-methylbutylidene)- typically involves the reaction of 3-methylbutanamine with 2-methylbutanal under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Análisis De Reacciones Químicas
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Aplicaciones Científicas De Investigación
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, 3-methyl-N-(2-methylbutylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
1-Butanamine, 3-methyl-N-(2-methylbutylidene)- can be compared with other similar compounds, such as:
1-Butanamine, 2-methyl-N-(2-methylbutylidene)-: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and physical properties.
3-Methylbutanamine: This is a simpler amine with a similar backbone but lacks the imine functionality.
N-Isopentylidene isopentylamine: Another compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Propiedades
Número CAS |
120144-57-2 |
|---|---|
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
2-methyl-N-(3-methylbutyl)butan-1-imine |
InChI |
InChI=1S/C10H21N/c1-5-10(4)8-11-7-6-9(2)3/h8-10H,5-7H2,1-4H3 |
Clave InChI |
RDMRJKOVIBJRLL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C=NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


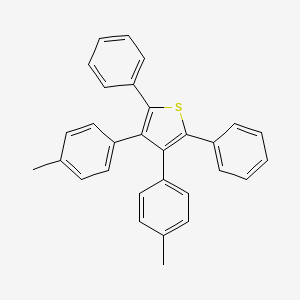
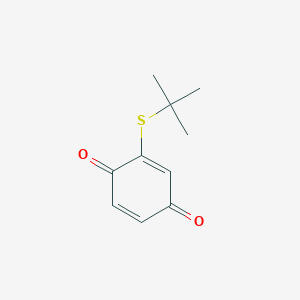
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
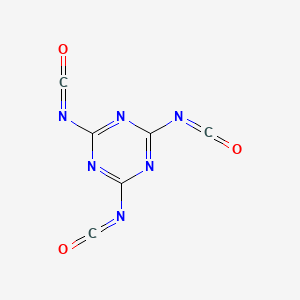
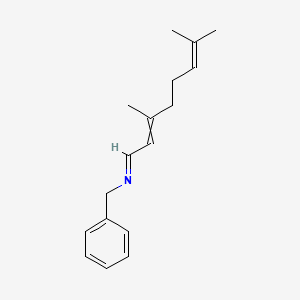
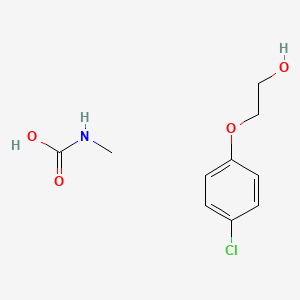
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
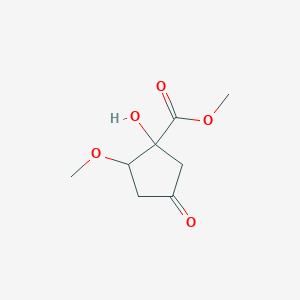
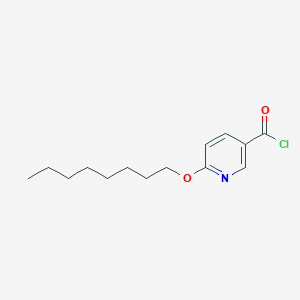
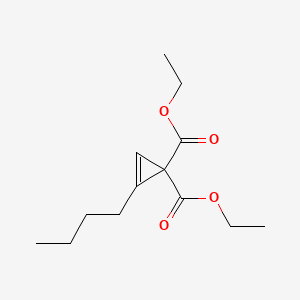
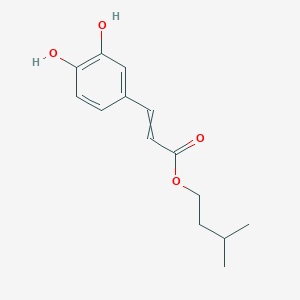
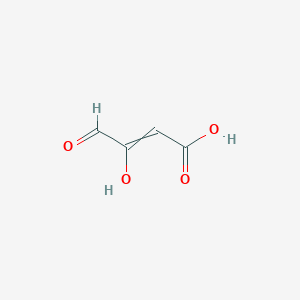
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
